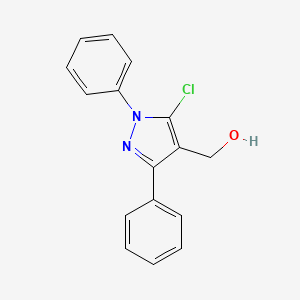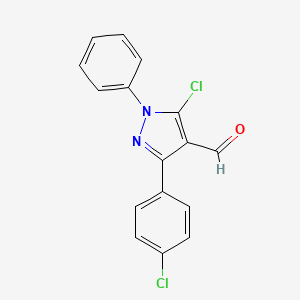![molecular formula C7H10ClN3O B3024039 2-[(6-Chloro-4-pyrimidinyl)(methyl)amino]-1-ethanol CAS No. 340742-83-8](/img/structure/B3024039.png)
2-[(6-Chloro-4-pyrimidinyl)(methyl)amino]-1-ethanol
Overview
Description
The compound “2-[(6-Chloro-4-pyrimidinyl)(methyl)amino]-1-ethanol” is a chemical compound with the empirical formula C7H10ClN3O . It is related to the class of organic compounds known as pyrimidines, which are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .
Molecular Structure Analysis
The molecular structure of “2-[(6-Chloro-4-pyrimidinyl)(methyl)amino]-1-ethanol” can be represented by the SMILES stringCc1nc(Cl)cc(NCCO)n1 . This indicates that the compound contains a pyrimidine ring with a chlorine atom and a methyl group attached, along with an ethanolamine group .
Scientific Research Applications
Antifungal Activity
The compound has demonstrated antifungal potential against various pathogens. Researchers have investigated its efficacy in inhibiting the growth of fungi, including Sclerotinia sclerotiorum . Further studies could explore its mechanism of action and potential applications in agriculture and medicine.
Metabolic Disorders
The compound’s structural features hint at metabolic relevance. Researchers could explore its impact on glucose metabolism, lipid regulation, or mitochondrial function. Investigating its effects in animal models or cell-based assays could provide valuable data.
Safety and Hazards
properties
IUPAC Name |
2-[(6-chloropyrimidin-4-yl)-methylamino]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClN3O/c1-11(2-3-12)7-4-6(8)9-5-10-7/h4-5,12H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONSLRCHIGIKQDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)C1=CC(=NC=N1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(6-Chloro-4-pyrimidinyl)(methyl)amino]-1-ethanol | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

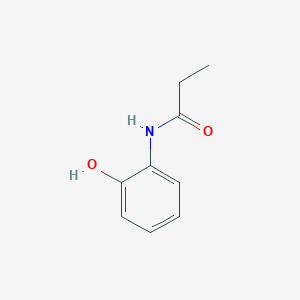

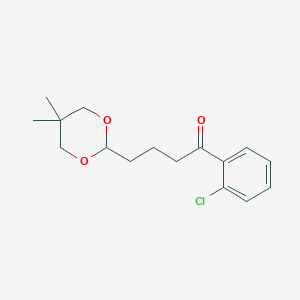
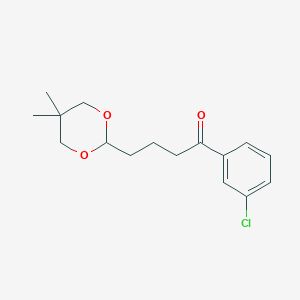
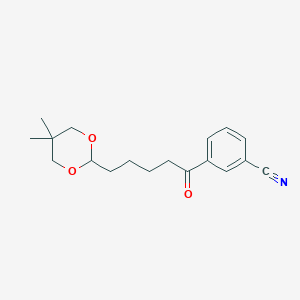
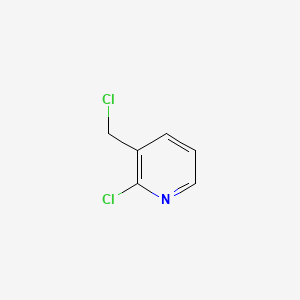
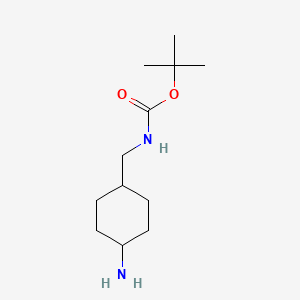
![[(1-Chlorocyclopropyl)thio]benzene](/img/structure/B3023968.png)
![[(1-Chloro-2,2-dimethylcyclopropyl)thio]benzene](/img/structure/B3023969.png)
![[(1-Chloro-2,3-dimethylcyclopropyl)thio]benzene](/img/structure/B3023970.png)

![7'-chloro-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B3023974.png)
